Noncompetitive H1 Antagonism Potency: pD'₂ Superiority Over Astemizole and Terfenadine in Guinea Pig Ileum
In the identical guinea pig ileum assay system, alinastine demonstrated a pD'₂ value of 7.52 (n=4), exceeding both astemizole (pD'₂ = 7.00, n=4) and terfenadine (pD'₂ = 6.33, n=5) [1]. The pD'₂ metric specifically quantifies noncompetitive antagonism—the negative logarithm of the molar concentration required to depress the maximal histamine response by 50%. A difference of 0.52 log units versus astemizole represents approximately 3.3-fold greater noncompetitive potency, while the 1.19 log unit difference versus terfenadine represents approximately 15.5-fold greater potency [1]. All values were derived from accumulative histamine concentration-response curves on isolated guinea pig distal ileum segments suspended in Tyrode solution (pH 7.4, 37°C, aerated with 95% O₂/5% CO₂), with each concentration tested 2–4 times [1].
| Evidence Dimension | Noncompetitive H1 antagonism potency (pD'₂) in isolated guinea pig ileum |
|---|---|
| Target Compound Data | pD'₂ = 7.52 (n=4 independent determinations) |
| Comparator Or Baseline | Astemizole: pD'₂ = 7.00 (n=4); Terfenadine: pD'₂ = 6.33 (n=5) |
| Quantified Difference | Δ pD'₂ = +0.52 vs astemizole (≈3.3-fold); Δ pD'₂ = +1.19 vs terfenadine (≈15.5-fold) |
| Conditions | Isolated guinea pig distal ileum; Tyrode solution pH 7.4, 37°C; accumulative histamine concentration-response curves; each antagonist concentration tested 2–4 times |
Why This Matters
For researchers selecting a noncompetitive H1 antagonist tool compound, alinastine offers the highest documented pD'₂ among directly comparable benzimidazole-series antihistamines, enabling lower working concentrations and reduced off-target risk in isolated tissue experiments.
- [1] Orjales A, Rubio V, Bordell M (FAES). EP0580541B1 – Piperidine derivatives of benzimidazole as antihistaminic and antiallergic agents. Table I: In vitro antihistaminic activity. European Patent Office, granted 1999-10-06. View Source
